2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol
Description
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Properties
IUPAC Name |
2-[1-(thiolan-3-yl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NOS/c13-7-3-10-1-5-12(6-2-10)11-4-8-14-9-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJAQXRADWMOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol is glutaminase 1 . Glutaminase 1 is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a critical amino acid for protein synthesis and energy production.
Mode of Action
This compound acts as an inhibitor of glutaminase 1. By binding to the active site of the enzyme, it prevents the conversion of glutamine to glutamate, thereby disrupting the metabolic processes dependent on this reaction.
Biochemical Pathways
The inhibition of glutaminase 1 affects the glutamine metabolism pathway . This disruption can lead to a decrease in the production of glutamate and subsequently affect other downstream processes such as protein synthesis and energy production.
Result of Action
The inhibition of glutaminase 1 by this compound leads to a decrease in the production of glutamate. This can result in a disruption of protein synthesis and energy production at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutaminase 1, an enzyme involved in glutamine metabolism. This interaction can inhibit the enzyme’s activity, leading to potential therapeutic effects in conditions like cancer, where glutamine metabolism is often dysregulated.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate reactive oxygen species (ROS) levels in mitochondria, which can lead to apoptosis in cancer cells. Additionally, it can modulate gene expression related to cell proliferation and survival, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its interaction with glutaminase 1 inhibits the enzyme’s activity, reducing glutamine metabolism and leading to increased ROS levels. This can trigger apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, allowing for prolonged effects in in vitro and in vivo studies. Long-term exposure to the compound can lead to sustained inhibition of glutaminase 1 and continuous modulation of cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit glutaminase 1 without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate glutamine metabolism, leading to changes in metabolic flux and metabolite levels. By inhibiting glutaminase 1, it reduces the conversion of glutamine to glutamate, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation, determining its effectiveness in targeting specific cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a vital role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules, increasing its efficacy in modulating cellular processes.
Biological Activity
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol, identified by its CAS number 2008111-48-4, is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. The compound's molecular formula is CHNOS, with a molecular weight of 215.36 g/mol. This article reviews its biological activity, focusing on pharmacological effects, structure-activity relationships, and relevant case studies.
Pharmacological Profile
The pharmacological profile of this compound indicates potential applications in various therapeutic areas. Initial studies suggest that compounds with similar piperidine structures exhibit a range of biological activities including:
- Antimicrobial Activity : Research has shown that piperidine derivatives can possess antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar piperidine cores have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis .
- CNS Activity : Compounds with tetrahydrothiophene and piperidine structures have been investigated for their effects on the central nervous system (CNS). Some derivatives have shown promise as anxiolytics or antidepressants due to their ability to modulate neurotransmitter systems .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be related to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Tetrahydrothiophen moiety | Enhances lipophilicity and CNS penetration |
| Piperidine ring | Contributes to receptor binding affinity |
| Ethanol side chain | Modulates solubility and bioavailability |
Studies indicate that modifications to the piperidine ring can significantly alter the compound's biological activity. For example, introducing electron-withdrawing groups can enhance antibacterial potency while maintaining low toxicity profiles .
Case Studies
Several case studies highlight the biological activity of compounds structurally related to this compound:
- Antibacterial Efficacy : A study evaluated a series of piperidine derivatives against multiple bacterial strains, revealing that certain modifications led to enhanced antibacterial efficacy with MIC values significantly lower than those of standard antibiotics .
- CNS Effects : Another research effort focused on the anxiolytic effects of piperidine derivatives in animal models. The findings suggested that specific substitutions on the piperidine ring increased GABAergic activity, indicating potential for development as anxiolytic agents .
- Metabolic Stability : Investigations into the metabolic pathways of similar compounds revealed that structural modifications could improve metabolic stability in human liver microsomes, suggesting a favorable pharmacokinetic profile for therapeutic applications .
Scientific Research Applications
Biological Activities
Pharmacological Potential:
Research indicates that compounds similar to 2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)ethan-1-ol exhibit various biological activities, particularly in the field of neuropharmacology. The piperidine ring structure is often associated with compounds that can modulate neurotransmitter systems, making this compound a candidate for studying:
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Neurotransmitter Receptor Modulation:
- Potential interactions with dopamine and serotonin receptors.
- Investigated for effects on mood disorders and neurodegenerative diseases.
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Analgesic Properties:
- Compounds with similar structures have been noted for their analgesic effects, suggesting potential applications in pain management.
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Antidepressant Activity:
- The ability to influence serotonergic pathways could position this compound as a candidate for antidepressant drug development.
Medicinal Chemistry Applications
Drug Development:
The unique structure of this compound allows it to be explored as a building block in medicinal chemistry:
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Synthesis of Derivatives:
- Utilized in the synthesis of novel derivatives that may enhance pharmacological efficacy or reduce side effects.
- The thiophene moiety may impart unique electronic properties beneficial for receptor binding.
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Targeted Drug Delivery Systems:
- Research into its use as a linker or component in targeted delivery systems, such as PROTACs (Proteolysis Targeting Chimeras), which aim to selectively degrade specific proteins involved in disease processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
